1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Binding Mechanisms
- A study focused on the structural analysis of a similar compound within the class of arylpiperazine derivatives, showcasing its bioactivity against α1A-adrenoceptor. This research highlighted the utility of time-dependent density functional theory (TDDFT) calculations and molecular docking to understand the binding modes of such compounds, potentially aiding in the design of selective antagonists with specific chirality (W. Xu et al., 2016).
Antimicrobial Activities
- Novel triazole derivatives have been synthesized and tested for their antimicrobial activities, indicating that some compounds possess good or moderate activities against various microorganisms. This suggests their potential application in developing new antimicrobial agents (H. Bektaş et al., 2010).
Molecular Docking Studies
- Research on benzimidazole derivatives bearing 1,2,4-triazole, aimed at understanding their mechanism as EGFR inhibitors, employed molecular docking studies. These insights could contribute to the development of new anti-cancer drugs (A. Karayel, 2021).
Synthesis and Evaluation of Novel Compounds
- The synthesis and evaluation of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds for their in vitro antimicrobial activity demonstrated significant antibacterial and antifungal activity. These findings underscore the potential of such compounds in therapeutic applications (Devender Mandala et al., 2013).
Anti-Cancer Activity
- A study on the anti-bone cancer activity and molecular docking investigations of a heterocyclic compound indicates its potential utility in cancer treatment. The compound showed considerable in vitro anticancer activities against human bone cancer cell lines, suggesting its possible application in developing new cancer therapies (G. Lv et al., 2019).
Eigenschaften
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-22-9-7-19(17-23(22)31-18-20-5-3-2-4-6-20)8-10-24(29)27-14-11-21(12-15-27)28-16-13-25-26-28/h2-7,9,13,16-17,21H,8,10-12,14-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHFXGSIUFHVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.